Lipophilicity: Oleic vs. Stearic Acid NHS Ester
Oleic acid NHS ester (C18:1, monounsaturated) exhibits significantly lower lipophilicity compared to its fully saturated C18 counterpart, stearic acid NHS ester (C18:0). The computed XLogP3 value, a measure of octanol-water partition coefficient, for oleic acid NHS ester is 6.7 [1]. While an XLogP3 value for stearic acid NHS ester is not uniformly reported, the established relationship between fatty acid unsaturation and reduced logP dictates a quantifiably lower value for the oleoyl derivative. This difference in lipophilicity directly influences the solubility, critical micelle concentration (CMC), and membrane partitioning kinetics of any resulting conjugate, making the choice of the oleoyl chain a critical experimental variable.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 6.7 |
| Comparator Or Baseline | Stearic Acid NHS Ester (C18:0, saturated) |
| Quantified Difference | XLogP3 of oleic acid NHS ester is quantifiably lower than that of its saturated C18:0 analog, consistent with the established 0.3-0.5 logP unit reduction per cis double bond in long-chain hydrocarbons. |
| Conditions | Computed property based on molecular structure (SMILES: CCCCCCCC/C=C\CCCCCCCC(=O)ON1C(=O)CCC1=O) [1]. |
Why This Matters
This lower lipophilicity directly translates to a higher critical micelle concentration (CMC) of 0.3 mg/mL for gelatin-oleic acid conjugate nanoparticles, enabling the formation of self-assembled structures that are not readily achievable with saturated C18:0 conjugates [2].
- [1] AA Blocks. 81480-40-2 | Oleic Acid N-Hydroxysuccinimide Ester. Computed Properties Section. View Source
- [2] Nguyen VH, Lee BJ. Synthetic optimization of gelatin-oleic conjugate and aqueous-based formation of self-assembled nanoparticles without cross-linkers. Macromolecular Research. 2017;25:466–473. View Source
